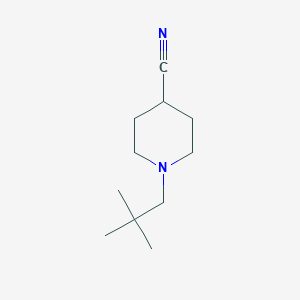

1-Neopentylpiperidine-4-carbonitrile

Description

1-Neopentylpiperidine-4-carbonitrile is a piperidine derivative characterized by a neopentyl (2,2-dimethylpropyl) group at the 1-position and a cyano (-CN) substituent at the 4-position. Piperidine carbonitriles are widely studied for their versatility in pharmaceuticals, agrochemicals, and fine chemical synthesis due to their reactive nitrile group and tunable steric/electronic profiles. The neopentyl group’s bulky nature may enhance steric hindrance, influencing reactivity and stability, though specific studies on this compound require further exploration .

Properties

Molecular Formula |

C11H20N2 |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

1-(2,2-dimethylpropyl)piperidine-4-carbonitrile |

InChI |

InChI=1S/C11H20N2/c1-11(2,3)9-13-6-4-10(8-12)5-7-13/h10H,4-7,9H2,1-3H3 |

InChI Key |

KCTJVKMKGGWIDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CN1CCC(CC1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Neopentylpiperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the alkylation of piperidine with neopentyl bromide, followed by the introduction of a nitrile group at the 4-position. The reaction typically proceeds under basic conditions, using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the piperidine, facilitating the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of 1-neopentylpiperidine-4-carbonitrile may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Neopentylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The piperidine ring can undergo substitution reactions, where the neopentyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like thionyl chloride or bromine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products:

Oxidation: Amides, carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

1-Neopentylpiperidine-4-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored as a precursor for the development of new therapeutic agents, particularly in the field of neuropharmacology.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-neopentylpiperidine-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following piperidine carbonitriles, documented in the evidence, provide insights into how substituents and functional groups affect properties and applications:

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

- Structure: Benzyl group at position 1, phenylamino (-NHPh) and cyano groups at position 4.

- Properties : Exhibits high versatility in drug discovery due to aromatic interactions and hydrogen-bonding capabilities. Its synthesis is optimized for pharmaceutical intermediates .

- Applications : Used in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. The benzyl group enhances lipophilicity, aiding membrane permeability in drug candidates .

1-Piperidinocyclohexanecarbonitrile

- Structure: Piperidine fused to a cyclohexane ring, with a cyano group.

- Properties: Crystalline solid with ≥95% purity and stability ≥5 years at -20°C.

- Applications : Serves as a building block in materials science and specialty chemicals. Its stability makes it suitable for long-term storage in research settings .

N-Boc-piperidine-4-carbonitrile

- Structure: Boc (tert-butoxycarbonyl) protecting group at position 1, cyano group at position 4.

- Properties : Molecular weight 210.27; used as a protected intermediate in organic synthesis. The Boc group prevents unwanted reactions at the amine site, enabling selective functionalization .

- Applications : Critical in peptide synthesis and drug development, where temporary protection of amines is required .

Comparative Data Table

Key Research Findings

Steric Effects : Bulky substituents like neopentyl (inferred) or cyclohexane reduce reaction rates in nucleophilic substitutions but improve thermal stability.

Solubility Trends: Aromatic groups (e.g., benzyl ) increase lipophilicity, whereas aliphatic groups (e.g., neopentyl, cyclohexane) may enhance solubility in non-polar solvents.

Biological Activity

1-Neopentylpiperidine-4-carbonitrile is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the piperidine family and is characterized by a neopentyl group attached to the nitrogen atom of the piperidine ring, along with a cyano group at the 4-position. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

The biological activity of 1-Neopentylpiperidine-4-carbonitrile primarily involves its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. These interactions could potentially influence mood, cognition, and motor functions.

Pharmacological Effects

Toxicity and Safety Profile

Assessing the toxicity of 1-Neopentylpiperidine-4-carbonitrile is essential for determining its viability as a therapeutic agent. Initial toxicity studies indicate that it may have a favorable safety profile compared to other compounds in its class, but comprehensive toxicological evaluations are necessary to confirm these findings.

Case Study Analysis

Several case studies have explored the pharmacological properties of piperidine derivatives, including 1-Neopentylpiperidine-4-carbonitrile. These studies often utilize animal models to assess behavioral changes following administration of the compound.

Example Case Study: CNS Effects

A notable case study investigated the effects of piperidine derivatives on anxiety-like behavior in rodents. The study found that administration of similar compounds resulted in significant reductions in anxiety-related behaviors, suggesting potential therapeutic applications for anxiety disorders .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.